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Compound of Interest

Compound Name: C16-Urea-Ceramide

Cat. No.: B3044049

For researchers, scientists, and drug development professionals, this document provides
detailed application notes and protocols for the cellular and biochemical assessment of C16-
Urea-Ceramide, a synthetic bioactive ceramide analog.

Application Note

Introduction

Ceramides are a class of bioactive lipids that play a crucial role in a variety of cellular
processes, including apoptosis, cell cycle arrest, and senescence.[1][2] The specific functions
of ceramides are often dependent on the length of their N-acyl chain. C16-ceramide, in
particular, has been identified as a key signaling molecule in cellular stress responses and has
been implicated in the regulation of the p53 tumor suppressor and the mTOR signaling
pathway.[3][4]

C16-Urea-Ceramide (CAS 361450-27-3) is a synthetic analog of C16-ceramide where the
amide linkage is replaced by a urea group.[5][6] This modification makes C16-Urea-Ceramide
a potent and specific inhibitor of neutral ceramidase (nCDase).[7] Neutral ceramidases are
enzymes responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By
inhibiting this enzyme, C16-Urea-Ceramide can lead to an accumulation of intracellular
ceramide, thereby potentiating its downstream signaling effects.

Principle of the Assays

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b3044049?utm_src=pdf-interest
https://www.benchchem.com/product/b3044049?utm_src=pdf-body
https://www.benchchem.com/product/b3044049?utm_src=pdf-body
https://www.researchgate.net/publication/328147382_C16-ceramide_is_a_natural_regulatory_ligand_of_p53_in_cellular_stress_response
https://pmc.ncbi.nlm.nih.gov/articles/PMC4216473/
https://experiments.springernature.com/articles/10.1007/978-1-4939-3170-5_3
https://pubmed.ncbi.nlm.nih.gov/26552672/
https://www.benchchem.com/product/b3044049?utm_src=pdf-body
https://www.medchemexpress.com/c16-urea-ceramide.html
https://liposomes.bocsci.com/product/c16-urea-ceramide-cas-361450-27-3-363734.html
https://www.benchchem.com/product/b3044049?utm_src=pdf-body
https://www.medkoo.com/products/42403
https://www.benchchem.com/product/b3044049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Two primary methodologies are presented to assess the activity of C16-Urea-Ceramide:

 In Vitro Neutral Ceramidase (nCDase) Inhibition Assay: This biochemical assay directly
measures the inhibitory effect of C16-Urea-Ceramide on the enzymatic activity of purified or
recombinant nCDase. The assay utilizes a fluorescently labeled ceramide substrate. In the
absence of an inhibitor, nCDase cleaves the substrate, resulting in a change in the
fluorescent signal. The inhibitory activity of C16-Urea-Ceramide is quantified by measuring
the reduction in the fluorescent signal change.

o Cell-Based p53 Activation Assay: This cellular assay evaluates the downstream functional
consequences of nCDase inhibition by C16-Urea-Ceramide. Since C16-ceramide is known
to activate the p53 signaling pathway, this assay measures the upregulation of p53 protein
levels and the expression of its downstream target gene, p21, in cells treated with C16-Urea-
Ceramide.[3] This provides a physiologically relevant measure of the compound's bioactivity.

These assays provide a comprehensive approach to characterizing the biochemical potency
and cellular efficacy of C16-Urea-Ceramide, making them valuable tools for sphingolipid
research and drug discovery.

Experimental Protocols
Protocol 1: In Vitro Neutral Ceramidase (nCDase)
Inhibition Assay

This protocol details the measurement of C16-Urea-Ceramide's ability to inhibit nCDase
activity using a fluorescence-based method.

Materials

Recombinant human neutral ceramidase (nCDase)

NBD C12-Ceramide (fluorescent substrate)

C16-Urea-Ceramide

Assay Buffer: 50 mM Tris-HCI, pH 7.4, 150 mM NacCl, 0.1% Triton X-100

96-well black, clear-bottom microplates
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+ Fluorescence microplate reader (Excitation: 466 nm, Emission: 536 nm)

e DMSO (for compound dilution)

Experimental Workflow
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Preparation

Prepare Reagents:

- nCDase solution
- NBD C12-Ceramide solution
- C16-Urea-Ceramide dilutions

Assay Execution

Add C16-Urea-Ceramide or
vehicle (DMSO) to wells

[Add nCDase to wells]
Gre-incubate at 37°C for 15 mirD

Add NBD C12-Ceramide to
initiate the reaction

:

Incubate at 37°C for 60 min

Detection v& Analysis

Measure fluorescence
(Ex: 466 nm, Em: 536 nm)

[Calculate % InhibitiorD

Plot dose-response curve
and determine IC50

Click to download full resolution via product page

Caption: Workflow for the in vitro nCDase inhibition assay.
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Procedure

» Reagent Preparation:

o Prepare a 2X working solution of nCDase in Assay Buffer.

o Prepare a 2X working solution of NBD C12-Ceramide in Assay Buffer.

o Prepare a serial dilution of C16-Urea-Ceramide in DMSO, then dilute further in Assay
Buffer to create 2X working solutions.

o Assay Plate Setup:

o Add 50 pL of the 2X C16-Urea-Ceramide dilutions or vehicle (Assay Buffer with DMSO) to
the wells of a 96-well plate.

o Include control wells:

= 100% Activity Control: 50 pL of vehicle.

= No Enzyme Control: 50 L of vehicle.

e Enzyme Addition:

o Add 25 pL of the 2X nCDase working solution to all wells except the "No Enzyme Control".

o Add 25 puL of Assay Buffer to the "No Enzyme Control" wells.

o Mix gently and pre-incubate the plate at 37°C for 15 minutes.

¢ Reaction Initiation:

o Add 25 pL of the 2X NBD C12-Ceramide working solution to all wells to start the reaction.

o The final reaction volume will be 100 pL.

e |ncubation:

o Incubate the plate at 37°C for 60 minutes, protected from light.
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e Fluorescence Measurement:

o Measure the fluorescence intensity using a microplate reader with excitation at 466 nm
and emission at 536 nm.

Data Analysis
e Calculate Percent Inhibition:

o % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_NoEnzyme) /
(Fluorescence_100%Activity - Fluorescence_NoEnzyme))

e Determine IC50:
o Plot the % Inhibition against the logarithm of the C16-Urea-Ceramide concentration.
o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

C16-Urea-Ceramide [uM] Average Fluorescence % Inhibition
0 (Vehicle) 1500 0

0.01 1450 3.3

0.1 1200 20.0

1 800 46.7

10 400 73.3

100 300 80.0

No Enzyme Control 200 100

Protocol 2: Cell-Based p53 Activation Assay

This protocol describes how to measure the effect of C16-Urea-Ceramide on the p53 signaling
pathway in a human cell line (e.g., MCF-7).
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Materials

MCEF-7 cells (or other suitable cell line)

e Complete cell culture medium (e.g., DMEM with 10% FBS)
e C16-Urea-Ceramide

« DMSO

o Phosphate-Buffered Saline (PBS)

» Reagents for Western Blotting (lysis buffer, primary antibodies for p53, p21, and a loading
control like GAPDH, secondary antibodies, ECL substrate)

o Reagents for gRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for p53, p21, and a
housekeeping gene like GAPDH, gPCR master mix)

o 6-well cell culture plates

Experimental Workflow
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Cell Culture & Treatment

Seed MCF-7 cells in
6-well plates
Incubate for 24h

Treat cells with C16-Urea-Ceramide
or vehicle (DMSO) for 24h

Cell Harvestlng
Harvest ceIIs for Harvest cells for
protein analysis RNA analysis
(Western Blot) (QRT-PCR)
Analysis
Perform Western Blot for Perform qRT-PCR for
p53, p21, and GAPDH p53 and p21 mRNA

'

Quantify protein and )
s

MRNA expression level

Click to download full resolution via product page

Caption: Workflow for the cell-based p53 activation assay.

Procedure

e Cell Seeding:
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o Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency after
24 hours.

e Cell Treatment:

o After 24 hours, replace the medium with fresh medium containing various concentrations
of C16-Urea-Ceramide (e.g., 0, 1, 5, 10, 25 uM). Use DMSO as the vehicle control.

o Incubate the cells for another 24 hours.

e Cell Harvesting:

o For Western Blotting: Wash the cells with ice-cold PBS and lyse them using an
appropriate lysis buffer. Collect the lysates and determine the protein concentration.

o For gRT-PCR: Wash the cells with PBS and extract total RNA using a suitable RNA
extraction Kit.

o Western Blot Analysis:

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a
PVDF membrane.

o Probe the membrane with primary antibodies against p53, p21, and GAPDH.

o Incubate with the appropriate HRP-conjugated secondary antibodies.

o Visualize the protein bands using an ECL substrate and an imaging system.

o Quantify the band intensities and normalize to the loading control (GAPDH).

e RT-PCR Analysis:

o Synthesize cDNA from the extracted RNA.

o Perform qRT-PCR using primers for p53, p21, and a housekeeping gene.

o Analyze the data using the AACt method to determine the relative fold change in gene
expression.
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Data Presentation

Table 1: Western Blot Densitometry Analysis

Treatment p53 (Normalized Intensity) p21 (Normalized Intensity)
Vehicle (DMSO) 1.0 1.0
1 uM C16-Urea-Ceramide 15 1.8
5 uM C16-Urea-Ceramide 2.8 3.5
10 uM C16-Urea-Ceramide 4.2 5.1
25 puM C16-Urea-Ceramide 4.5 5.8

Table 2: qRT-PCR Gene Expression Analysis

Treatment p53 mMRNA (Fold Change) p21 mRNA (Fold Change)
Vehicle (DMSO) 1.0 1.0
1 pM C16-Urea-Ceramide 1.2 2.1
5 uM C16-Urea-Ceramide 1.8 4.2
10 uM C16-Urea-Ceramide 2.5 6.8
25 pM C16-Urea-Ceramide 2.7 7.5

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of C16-Urea-Ceramide,

leading to the activation of the p53 signaling pathway.
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Caption: C16-Urea-Ceramide inhibits nCDase, leading to p53 activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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